
1-(2-aminophenyl)-1H-pyrazole-3-carboxamide
Übersicht
Beschreibung
1-(2-Aminophenyl)-1H-pyrazole-3-carboxamide, or simply pyrazolecarboxamide (PCA), is a heterocyclic compound with a pyrazole ring system containing an amide group in its structure. It is a colorless solid that is soluble in water and has a molecular weight of 166.2 g/mol. PCA has a wide range of applications in various scientific fields, including medicinal chemistry, organic synthesis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
One significant area of research involving 1-(2-aminophenyl)-1H-pyrazole-3-carboxamide derivatives is their synthesis and structural characterization. Studies have demonstrated methods for functionalizing pyrazole derivatives to produce compounds with potential biological activity. For instance, Yıldırım and Kandemirli (2006) explored the functionalization reactions of pyrazole derivatives with various aminophenols, leading to the synthesis of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides with good yields. The reaction mechanisms were elucidated using both experimental and theoretical approaches, providing insights into the structural properties of these compounds (İ. Yıldırım & F. Kandemirli, 2006).
Anticancer Activities
Another vital research area is the investigation of anticancer activities. Cheng et al. (2020) reported on novel 1-H-pyrazole-3-carboxamide-based inhibitors with potent in vitro and in vivo anticancer activity. These inhibitors targeted histone deacetylase (HDAC) and cyclin-dependent kinase (CDK), showing excellent inhibitory activities and the potential to arrest cell cycle and promote apoptosis in various cancer cell lines (Chunhui Cheng et al., 2020).
Antibacterial Evaluation
Research into the antibacterial properties of pyrazole derivatives has also been conducted. Pitucha et al. (2011) synthesized N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives and evaluated them as potential antimicrobial agents. Among these, specific compounds showed promising activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA), highlighting their potential as antibacterial agents (M. Pitucha et al., 2011).
Fluorescent Sensors
Additionally, pyrazole derivatives have been explored as fluorescent sensors for detecting ions. Yang et al. (2011) developed a pyrazole-based fluorescent sensor for fluoride anion detection, demonstrating high selectivity and significant fluorescence enhancement upon F− addition. This work showcases the utility of pyrazole derivatives in developing sensitive and selective sensors for environmental and biological applications (Zhipei Yang et al., 2011).
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with enzymes such as histone deacetylases (hdacs) and the breakpoint cluster abl (bcr-abl) kinase .
Mode of Action
It is suggested that similar compounds may inhibit the function of hdacs by blocking their interaction with myocyte enhancer factor-2 (mef2) on dna . This could potentially lead to enhanced expression of MEF2-targeted genes . Additionally, compounds with similar structures have been shown to demonstrate significant antitumor activity in vitro and in vivo against a broad spectrum of murine and human tumor models .
Biochemical Pathways
Compounds with similar structures have been associated with the regulation of tryptophan, vitamin b6, and purine metabolism pathways . These pathways could potentially be involved in the mechanism of action of 1-(2-aminophenyl)-1H-pyrazole-3-carboxamide.
Pharmacokinetics
Compounds with similar structures, such as ci-994, have been shown to have a triexponential or biexponential elimination from plasma with a terminal half-life of 74 ± 25 hours, a volume of distribution of 155 ± 18 L/m^2, and a clearance of 40 ± 6 ml/min/m^2 .
Result of Action
Similar compounds have been shown to have significant antitumor activity in vitro and in vivo against a broad spectrum of murine and human tumor models .
Action Environment
It is known that the synthesis of plant hormones, which can mediate stress tolerance in plants, is tightly regulated and often affected by other hormones and environmental factors . This could potentially apply to the action of this compound as well.
Biochemische Analyse
Biochemical Properties
1-(2-aminophenyl)-1H-pyrazole-3-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with histone deacetylases, particularly histone deacetylase 2, which is involved in the regulation of gene expression through chromatin remodeling . The compound’s interaction with histone deacetylase 2 leads to the inhibition of this enzyme, resulting in increased acetylation of histones and subsequent changes in gene expression. Additionally, this compound has been shown to bind to DNA, potentially affecting DNA replication and transcription processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been found to induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic proteins such as Bax and caspase 3 . Furthermore, it causes cell-cycle arrest in the G2/M phase, thereby inhibiting cell proliferation . In normal cells, this compound has been observed to enhance antioxidant enzyme levels, such as superoxide dismutase, which helps in reducing oxidative stress and promoting cell repair .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to histone deacetylase 2, inhibiting its activity and leading to increased histone acetylation . This results in the relaxation of chromatin structure and the activation of gene transcription. Additionally, this compound interacts with DNA, potentially interfering with DNA replication and transcription processes . The compound also induces apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can form over extended periods . Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and increased apoptosis in cancer cells . In in vivo studies, the compound’s effects on cellular function have been observed to persist over time, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity to normal tissues . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s therapeutic effects plateau at certain dosages, indicating the importance of optimizing dosage for maximum efficacy and minimal toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound has been shown to affect the levels of metabolites such as 4-(2-aminophenyl)-2,4-dioxobutanoate and 4-pyridoxic acid . These interactions suggest that this compound may influence metabolic flux and alter the levels of key metabolites involved in cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound has been observed to bind to specific transporters that facilitate its uptake into cells . Once inside the cells, this compound can accumulate in certain cellular compartments, influencing its localization and activity . The distribution of the compound within tissues is also influenced by its interactions with binding proteins that modulate its bioavailability and therapeutic effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the nucleus, where it interacts with histone deacetylase 2 and DNA . This nuclear localization is essential for its role in regulating gene expression and inducing apoptosis in cancer cells . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, further influencing its activity and function .
Eigenschaften
IUPAC Name |
1-(2-aminophenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-7-3-1-2-4-9(7)14-6-5-8(13-14)10(12)15/h1-6H,11H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXKHKBYNRXGQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=CC(=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




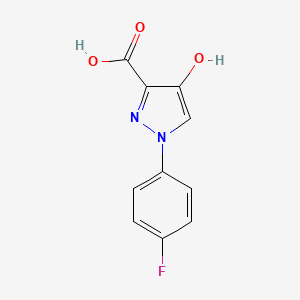
![1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1438633.png)


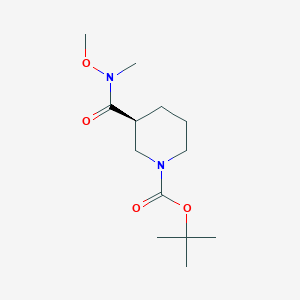
![1-(2-aminoethyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438645.png)
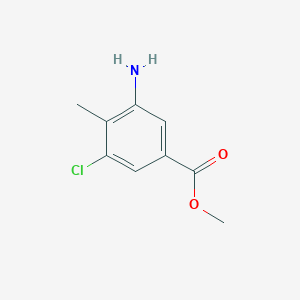
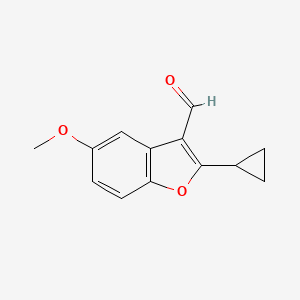
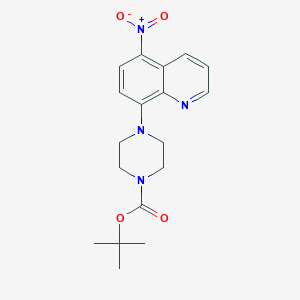

![[Ethyl(methyl)sulfamoyl]amine](/img/structure/B1438652.png)

